Product packaging for 2-Acetyl-4-(propan-2-YL)cyclohexan-1-one(Cat. No.:)

2-Acetyl-4-(propan-2-YL)cyclohexan-1-one

Cat. No.: B13061987
M. Wt: 182.26 g/mol
InChI Key: UEMHJLQEPJICIC-UHFFFAOYSA-N
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Description

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is a functionalized cyclohexanone derivative of significant interest in organic synthesis and medicinal chemistry research. As a diketone variant featuring both a ketone and an acetyl substituent on the cyclohexane ring, it serves as a versatile precursor and key synthon for constructing complex molecular architectures . Compounds within this class are frequently employed as privileged scaffolds in the synthesis of diverse carbocyclic and heterocyclic systems, including pyridines, dihydropyridines, and cyclohexenones . Researchers also utilize similar cyclohexanone derivatives in enzymatic studies, such as investigating the stereoselectivity of cyclohexanone monooxygenase (CHMO), highlighting their value in biocatalysis and the development of enzymatic methods for producing chiral intermediates . The presence of multiple carbonyl groups makes this compound a potential candidate for further chemical transformations, including annulation reactions and participation in multi-component reactions to generate molecular complexity . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B13061987 2-Acetyl-4-(propan-2-YL)cyclohexan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-acetyl-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3

InChI Key

UEMHJLQEPJICIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies

Retrosynthetic Strategies for 2-Acetyl-4-(propan-2-YL)cyclohexan-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, focusing on the formation of the carbon-carbon bonds at the acetyl group and within the cyclohexanone (B45756) ring.

A primary retrosynthetic disconnection cleaves the bond between the carbonyl carbon of the acetyl group and the cyclohexanone ring (C2-Cα bond). This leads to a 4-(propan-2-yl)cyclohexanone enolate or its equivalent and an acetyl electrophile, such as acetyl chloride or acetic anhydride. This approach simplifies the target to the synthesis of the substituted cyclohexanone and a subsequent acylation reaction.

A more complex retrosynthetic approach involves dissecting the cyclohexanone ring itself. This strategy could envision a Robinson annulation-type reaction, which would construct the six-membered ring. This would involve disconnecting the ring to reveal a Michael acceptor and a ketone enolate. Another possibility is the disconnection leading to a 1,6-dicarbonyl precursor, which could then undergo an intramolecular aldol condensation to form the cyclohexanone ring.

Retrosynthetic Analysis of this compound
Figure 1: Key retrosynthetic disconnections for this compound.

Direct Synthetic Routes

Direct synthetic routes to this compound involve the modification of a pre-existing 4-(propan-2-yl)cyclohexanone core.

α-Alkylation and Acylation of Cyclohexanone Derivatives

The most straightforward approach to synthesizing the target molecule is the direct acylation of 4-(propan-2-yl)cyclohexanone. This reaction proceeds via the formation of an enolate from 4-(propan-2-yl)cyclohexanone, which then acts as a nucleophile, attacking an acetylating agent.

A common method for this transformation involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of acetyl chloride or acetic anhydride. A one-pot method for the synthesis of the parent compound, 2-acetylcyclohexanone (B32800), has been reported, which involves treating cyclohexanone with lithium diisopropylamide followed by acetyl chloride. google.com This methodology can be adapted for the synthesis of the title compound starting from 4-(propan-2-yl)cyclohexanone.

An alternative approach involves the use of a boron trifluoride-acetic acid complex with acetic anhydride. This method has been successfully applied to the synthesis of 2-acetyl-4-methylcyclohexanone from 4-methylcyclohexanone and could be analogously applied to 4-(propan-2-yl)cyclohexanone. prepchem.com

Starting MaterialReagentsProductYieldReference
Cyclohexanone1. Lithium diisopropylamide 2. Acetyl chloride2-Acetylcyclohexanone>94% google.com
4-MethylcyclohexanoneAcetic anhydride, Boron trifluoride-acetic acid complex2-Acetyl-4-methylcyclohexanoneNot specified prepchem.com

This table presents data for analogous reactions that can be applied to the synthesis of this compound.

Multi-Component Reactions Incorporating Cyclohexanone Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct highly substituted cyclohexanone systems. beilstein-journals.orgnih.gov

A hypothetical MCR could involve the reaction of 4-(propan-2-yl)cyclohexanone, an acetylenic compound, and a nucleophile in a cascade process that forms the acetyl group and potentially other functionalities on the cyclohexanone ring. Research into cascade inter–intramolecular double Michael strategies for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates demonstrates the potential of such approaches. beilstein-journals.org

Enantioselective Approaches to Chiral Cyclohexanone Derivatives

The presence of two stereocenters in this compound (at C2 and C4) means that the compound can exist as different stereoisomers. Enantioselective synthesis aims to produce a single enantiomer. A key step in achieving this is the enantioselective deprotonation of the starting 4-(propan-2-yl)cyclohexanone to form a chiral enolate. This can be achieved using chiral lithium amide bases. The resulting non-racemic enolate can then be trapped with an acetylating agent to yield an enantiomerically enriched product. The enantioselectivity of such deprotonations can be influenced by the structure of the chiral base and the reaction conditions.

Indirect Synthetic Pathways

Indirect pathways involve the construction of the cyclohexanone ring as a key step in the synthesis.

Ring-Closing Reactions for Cyclohexanone Formation

A powerful strategy for the formation of cyclohexanone rings is the intramolecular aldol condensation of a 1,6-dicarbonyl compound. libretexts.orglibretexts.orgpressbooks.pub To apply this to the synthesis of this compound, a suitable 1,6-diketone precursor would be required.

The synthesis of this precursor could be envisioned through the Michael addition of an enolate derived from a β-keto ester to an α,β-unsaturated ketone. Subsequent hydrolysis and decarboxylation would yield the desired 1,6-diketone. Treatment of this diketone with a base would then induce an intramolecular aldol condensation, followed by dehydration, to afford a cyclohexenone intermediate. Subsequent reduction of the double bond would yield the target molecule. The regioselectivity of the initial enolate formation and the subsequent cyclization are critical considerations in this approach. The formation of a six-membered ring is generally favored over a four-membered ring in such cyclizations due to greater thermodynamic stability. libretexts.orglibretexts.org

Ring-Closing Strategy for this compound
Figure 2: General scheme for the synthesis of a cyclohexanone via intramolecular aldol condensation of a 1,6-diketone.

Derivatization of Pre-existing Cyclic Ketones or β-Diketones (e.g., 2-Acetylcyclohexanone)

One of the most direct conceptual routes to this compound involves the modification of a readily available β-diketone precursor, 2-acetylcyclohexanone. This strategy hinges on the introduction of an isopropyl group at the C-4 position of the cyclohexanone ring. A highly effective method for achieving this transformation is through a conjugate addition, specifically a Michael reaction. masterorganicchemistry.com

The synthesis sequence commences with the preparation of an α,β-unsaturated ketone intermediate from 2-acetylcyclohexanone. This intermediate, 2-acetyl-2-cyclohexen-1-one, serves as the Michael acceptor. The subsequent crucial step is the 1,4-conjugate addition of an isopropyl nucleophile. Organocuprates, such as lithium diisopropylcuprate (a Gilman reagent), are particularly well-suited for this purpose as they are "soft" nucleophiles that preferentially add to the β-carbon of an enone system rather than the carbonyl carbon. youtube.com

The reaction proceeds as follows:

Enone Formation : 2-acetylcyclohexanone is converted to its α,β-unsaturated derivative, 2-acetyl-2-cyclohexen-1-one.

Michael Addition : The enone is treated with lithium diisopropylcuprate. The nucleophilic isopropyl group attacks the C-4 position, leading to the formation of an intermediate enolate.

Protonation : The reaction is quenched with a proton source to neutralize the enolate, yielding the final product, this compound.

This approach allows for the regioselective installation of the isopropyl group at the desired C-4 position, leveraging the inherent reactivity of α,β-unsaturated carbonyl systems.

Functional Group Interconversions on Substituted Cyclohexanones

An alternative synthetic strategy involves starting with a cyclohexanone ring that already contains the required isopropyl substituent and subsequently introducing the acetyl group. The commercially available compound 4-isopropylcyclohexanone is an ideal starting material for this pathway. nih.gov This approach is an example of functional group interconversion, where a simple ketone is transformed into a more complex β-diketone.

The key transformation is the acylation of 4-isopropylcyclohexanone at the C-2 position. This is typically achieved by first converting the ketone into a more reactive nucleophilic intermediate, such as an enolate or an enamine, followed by reaction with an acetylating agent.

Enolate/Enamine Formation : 4-isopropylcyclohexanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the kinetic lithium enolate. Alternatively, it can be reacted with a secondary amine (e.g., pyrrolidine) under acid catalysis to form a nucleophilic enamine intermediate.

Acylation : The enolate or enamine intermediate is then reacted with an electrophilic acetyl source, such as acetyl chloride or acetic anhydride. This results in the formation of a new carbon-carbon bond at the C-2 position, introducing the acetyl group.

Hydrolysis : If the enamine route is used, a final hydrolysis step is required to convert the intermediate iminium ion back into the ketone, yielding the target β-diketone.

This method offers a different strategic approach, building the complexity of the molecule by adding the acetyl functionality to a pre-functionalized carbocyclic core.

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of this compound relies heavily on catalytic systems to control reaction pathways, improve yields, and enhance selectivity. The choice of catalyst—whether acid, base, transition metal, or phase-transfer—is critical for the success of specific transformations.

Acid- or Base-Catalyzed Reactions

Both acid and base catalysis play fundamental roles in the synthetic routes to the target compound.

Base Catalysis : Base-catalyzed reactions are central to forming the key nucleophilic intermediates. In the acylation of 4-isopropylcyclohexanone, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used in stoichiometric amounts to quantitatively deprotonate the ketone, forming the regioselective kinetic enolate. In the context of the Robinson annulation, which is a powerful method for forming substituted cyclohexenone rings, a base is used catalytically to facilitate both the initial Michael addition and the subsequent intramolecular aldol condensation. wikipedia.orgjk-sci.commasterorganicchemistry.com

Acid Catalysis : Acid catalysis is primarily employed in the formation of enamine intermediates from ketones like 4-isopropylcyclohexanone. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), accelerates the condensation reaction with a secondary amine, driving the equilibrium towards the enamine product by facilitating the removal of water.

Table 1: Examples of Acid and Base Catalysts in Synthesis

Catalyst TypeSpecific CatalystRole in SynthesisRelevant Step
Base (Strong)Lithium Diisopropylamide (LDA)Deprotonation to form kinetic enolateAcylation of 4-isopropylcyclohexanone
Base (Catalytic)Sodium Hydroxide (NaOH)Catalyzes Michael and Aldol reactionsRobinson Annulation pathway
Acid (Catalytic)p-Toluenesulfonic Acid (p-TSA)Catalyzes enamine formationAcylation of 4-isopropylcyclohexanone (enamine route)

Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysts offer highly efficient and selective methods for forming carbon-carbon bonds. In the synthesis of this compound, their most significant application is in facilitating the conjugate addition of the isopropyl group.

While various transition metals like palladium, rhodium, and nickel are known to catalyze C-C bond formation, copper catalysts are particularly prominent in Michael additions. nih.govmit.edu The use of a Gilman reagent (lithium diisopropylcuprate, [(CH₃)₂CH]₂CuLi) is a classic example. This organocopper compound acts as a source of a soft isopropyl nucleophile that selectively performs a 1,4-addition to the α,β-unsaturated ketone intermediate, 2-acetyl-2-cyclohexen-1-one. youtube.com This method is highly reliable for creating the C4-isopropyl bond with excellent regioselectivity.

More advanced transition-metal-catalyzed methods could involve palladium-catalyzed cross-coupling reactions, though this would require a more complex precursor, such as a 4-halo-2-acetyl-2-cyclohexen-1-one, to couple with an isopropyl-containing organometallic reagent.

Phase Transfer Catalysis in Deprotonation and Alkylation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different immiscible phases, making it highly suitable for alkylation reactions of β-dicarbonyl compounds. rsc.orgnih.gov This methodology offers a greener and often more practical alternative to using strong, anhydrous bases. researchgate.net

In a hypothetical PTC-mediated synthesis, the enolate of 2-acetylcyclohexanone could be alkylated with an isopropyl halide. The process would involve:

An aqueous phase containing an inorganic base (e.g., NaOH, K₂CO₃).

An organic phase containing the substrate (2-acetylcyclohexanone) and the alkylating agent (e.g., 2-bromopropane).

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).

The catalyst transports the enolate anion, formed at the interface, from the aqueous phase into the organic phase, where it can react with the 2-bromopropane. This avoids the need for expensive anhydrous solvents and hazardous reagents like sodium hydride, and the reaction can often be performed under mild conditions. phasetransfer.com

Table 2: Common Phase-Transfer Catalysts for Alkylation

Catalyst NameAbbreviationChemical Structure
Tetrabutylammonium BromideTBAB(CH₃CH₂CH₂CH₂)₄N⁺Br⁻
Tetrabutylammonium Hydrogen SulfateTBAHS(CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻
Benzyltriethylammonium ChlorideBTEAC(C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to modern synthetic design. pnas.org The synthesis of this compound can be approached through a lens of sustainability by incorporating these principles. chemistryviews.orginnoget.com

Catalysis : The extensive use of catalytic methods (acid/base, transition metal, PTC) instead of stoichiometric reagents is a core green principle. Catalysts reduce waste by being active in small amounts and allowing for milder reaction conditions, thereby lowering energy consumption. researchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The conjugate addition and acylation pathways are relatively atom-economical. Comparing these to less efficient routes that require extensive use of protecting groups highlights the benefits of direct functionalization.

Use of Safer Solvents and Auxiliaries : The application of Phase Transfer Catalysis is a prime example of this principle in action. PTC allows for the use of water as a solvent in conjunction with an organic solvent, reducing the reliance on volatile and often toxic anhydrous solvents like THF or diethyl ether. nih.gov

Energy Efficiency : Designing syntheses that can be conducted at ambient temperature and pressure significantly reduces energy demand. Many modern catalytic reactions, including certain PTC and transition metal-catalyzed processes, are being optimized to run under milder conditions. chemistryviews.org

Reduction of Derivatives : Green synthetic routes aim to avoid unnecessary derivatization steps, such as the use of protecting groups, which generate additional waste and require extra synthetic steps. pnas.org The direct acylation of 4-isopropylcyclohexanone or the direct conjugate addition to 2-acetyl-2-cyclohexen-1-one are examples of strategies that minimize such steps.

By prioritizing catalytic methods, optimizing atom economy, and utilizing safer reaction systems like PTC, the synthesis of this compound can be aligned with the goals of sustainable and environmentally responsible chemistry.

Tautomerism and Isomeric Equilibria

Keto-Enol Tautomerism of the 1,3-Dicarbonyl System

The equilibrium between the keto and enol forms of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is a cornerstone of its chemical character. This reversible isomerization involves the migration of a proton and the shifting of bonding electrons.

Experimental Determination of Tautomeric Ratios in Various Solvents (e.g., Aqueous vs. Aprotic Media)

Experimental studies on the analogous compound, 2-acetylcyclohexanone (B32800) (ACHE), have demonstrated a significant solvent dependence on the tautomeric equilibrium. In aqueous solutions at 25°C, a substantial portion, over 40%, of the enol tautomer is present at equilibrium. sigmaaldrich.comnih.gov This is in contrast to many other β-diketones where the keto form is more dominant in polar, protic solvents.

Conversely, in aprotic solvents such as dioxane, ACHE is almost entirely enolized. sigmaaldrich.comnih.gov This pronounced shift towards the enol form in non-polar, aprotic environments is a characteristic feature of many 1,3-dicarbonyl compounds. The equilibrium is influenced by the solvent's ability to form hydrogen bonds and to stabilize the respective tautomers through polarity effects.

SolventPredominant TautomerApproximate Enol Content (%)Reference
Aqueous SolutionKeto/Enol Mixture> 40% sigmaaldrich.comnih.gov
Dioxane (Aprotic)Enol~100% sigmaaldrich.comnih.gov

Effect of pH on Keto-Enol and Enolate Equilibria

In acidic to neutral solutions, the equilibrium between the keto and enol forms is maintained, with the ratio being influenced by the solvent as previously discussed. The interconversion between the tautomers is catalyzed by both acid and base.

Mechanistic Investigations of Tautomerization Processes

The interconversion between the keto and enol forms is not spontaneous but is facilitated by catalysts. Both acids and bases can accelerate the rate at which equilibrium is achieved.

Kinetic Studies of Interconversion Rates

Kinetic studies of 2-acetylcyclohexanone have revealed that the keto-enol interconversion is a relatively slow process compared to other β-diketones. sigmaaldrich.comnih.gov The rates of both the solvent-assisted and the H⁺-catalyzed tautomerization have been measured in various organic solvents and aqueous micellar solutions. rsc.orgresearchgate.net It was observed that these rates are generally reduced in organic solvents and in micellar media compared to purely aqueous solutions. rsc.orgresearchgate.net

Acid- and Base-Catalyzed Proton Transfer Mechanisms

The tautomerization of this compound proceeds through distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Mechanism: Under acidic conditions, the process is initiated by the protonation of the carbonyl oxygen of the acetyl group. libretexts.orgchemistrysteps.com This is followed by the removal of an α-proton from the cyclohexanone (B45756) ring by a base (such as a water molecule), leading to the formation of the enol. libretexts.orgchemistrysteps.com

Base-Catalyzed Mechanism: In the presence of a base, the mechanism begins with the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. chemistrysteps.comlibretexts.org Subsequent protonation of the oxygen atom of the enolate by a proton source (like water) yields the enol tautomer. chemistrysteps.comlibretexts.org

Computational Modeling of Tautomeric Forms

Computational chemistry provides a powerful tool for investigating the properties and behavior of tautomeric forms that may be difficult to study experimentally. Through various theoretical models, it is possible to predict the relative stabilities of tautomers, the energy barriers for their interconversion, and the influence of the surrounding environment.

Computational studies on related β-dicarbonyl systems can be used to infer the energetic landscape of the tautomerism in this compound. For 2-acetylcyclohexanone, the keto-enol tautomerism involves an equilibrium between the diketo form and the enol form. In aqueous solutions, it has been observed that there is a significant presence of the enol form, with over 40% at 25°C. acs.orgnih.govresearchgate.net However, in aprotic solvents like dioxane, the enol form is almost exclusively present. acs.orgnih.govresearchgate.net

Theoretical calculations for similar systems have shown that the relative stability of tautomers can be influenced by substituents. researchgate.net For instance, electron-withdrawing groups can stabilize the dienol and the corresponding transition state, thereby reducing the relative energies and energy barriers. researchgate.net Conversely, electron-donating groups may increase these energies. researchgate.net The energy barriers for enolization in related compounds have been calculated to be in the range of 36 to 61 kcal/mol. researchgate.net

The interconversion between the keto and enol tautomers proceeds through a transition state where the proton is partially transferred between the α-carbon and the carbonyl oxygen. numberanalytics.com Computational modeling allows for the characterization of this transition state, providing information about its geometry, energy, and vibrational frequencies.

The mechanism of proton transfer is influenced by the surrounding medium. numberanalytics.com In many cases, solvent molecules can act as a "proton shuttle," facilitating the transfer through a series of protonation and deprotonation steps rather than a direct intramolecular shift. masterorganicchemistry.com This is particularly relevant in protic solvents. The transition state in such a mediated transfer would involve one or more solvent molecules. Characterizing this transition state computationally is crucial for understanding the reaction dynamics and calculating the activation energy for the tautomerization process.

The solvent plays a critical role in determining the position of the tautomeric equilibrium. As observed for 2-acetylcyclohexanone, the preference for the enol form is significantly higher in aprotic solvents compared to protic solvents like water. acs.orgnih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the relative stabilities of the tautomers.

These models account for the electrostatic interactions between the solute and the solvent. Hydrogen-bonding interactions with solvent molecules tend to stabilize the more polar keto tautomer, thus shifting the equilibrium towards the keto form in hydrogen-bond donor solvents. researchgate.net In contrast, aprotic and less polar solvents favor the enol form, which can be stabilized by an intramolecular hydrogen bond. researchgate.net Computational studies on similar systems have demonstrated that as the solvent polarity increases, the stability of the keto form relative to the enol form can increase. mdpi.com

Reaction Mechanisms and Reactivity Studies

Reactivity at the Carbonyl Group

The presence of two distinct carbonyl groups introduces the question of regioselectivity in reactions involving nucleophilic attack. The exocyclic acetyl carbonyl is generally more susceptible to nucleophilic addition than the endocyclic ketone carbonyl. This is primarily due to reduced steric hindrance compared to the more substituted ring ketone.

Nucleophilic addition is a fundamental reaction for carbonyl compounds. youtube.com In 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one, a nucleophile can attack either the acetyl carbonyl or the ring ketone carbonyl.

Regioselectivity: The acetyl group's carbonyl carbon is sterically more accessible than the C1 carbonyl of the cyclohexanone (B45756) ring. Consequently, nucleophilic attack preferentially occurs at the acetyl group, especially with sterically demanding nucleophiles.

Stereoselectivity: When the reaction occurs at the C1 carbonyl, the facial selectivity of the nucleophilic attack is influenced by the substituents on the cyclohexane (B81311) ring. The bulky 4-isopropyl group preferentially occupies an equatorial position in the dominant chair conformation. The acetyl group at C2 also influences the trajectory of the incoming nucleophile.

A study on the related compound 2-acetylcyclohexanone (B32800) demonstrated the complexity of its keto-enol tautomerism, which directly relates to the reactivity of the carbonyl groups. acs.org In alkaline mediums, the enolate ion is the predominant species, which alters the sites of electrophilic, rather than nucleophilic, attack. acs.org

When nucleophilic addition occurs at the cyclohexanone ring carbonyl (C1), the direction of approach—either axial or equatorial—is a critical factor determining the stereochemical outcome. Several factors dictate this preference.

FactorInfluence on Nucleophilic AttackRationale
Steric Hindrance Favors equatorial attack.An axial approach is often hindered by the presence of axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). The C2-acetyl group further adds to this steric crowding.
Torsional Strain Favors axial attack.As the nucleophile approaches from an axial direction, the C1 carbonyl carbon undergoes rehybridization from sp² to sp³. This can relieve torsional strain with the adjacent C2 and C6 bonds.
Electronic Effects Can favor either approach depending on the nucleophile and solvent.The electron clouds of the axial bonds can create an electrostatic environment that may favor or disfavor the approach of a given nucleophile.

For this compound, the large isopropyl group at C4 locks the ring into a chair conformation where this group is equatorial. This conformational rigidity significantly impacts the steric environment around the C1 carbonyl, generally leading to a preference for equatorial attack by small nucleophiles to avoid steric clash, while bulkier nucleophiles may favor an axial approach to minimize other steric interactions.

Reactions Involving the Alpha-Hydrogens and Enolate Formation

The protons on the carbons alpha (adjacent) to the carbonyl groups are acidic and can be removed by a base to form a resonance-stabilized anion known as an enolate. wikipedia.orgmasterorganicchemistry.com this compound has three distinct alpha-positions: C2, C6, and the methyl group of the acetyl substituent. The proton at C2, positioned between the two carbonyl groups, is significantly more acidic due to the ability of the resulting negative charge to be delocalized over both oxygen atoms.

Formation of the enolate is a crucial first step for a variety of synthetic transformations, including alkylations, acylations, and condensation reactions. masterorganicchemistry.com

Once formed, the enolate ion acts as a potent carbon nucleophile. It can react with electrophiles like alkyl halides in an alkylation reaction or with acyl halides/anhydrides in an acylation reaction to form new carbon-carbon bonds at the alpha-position. youtube.compearson.com

Regioselectivity of Enolate Formation: The choice of base and reaction conditions can influence which alpha-proton is removed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the "kinetic" enolate by removing the most accessible proton (likely at C6 or the acetyl methyl group). A weaker base under thermodynamic control (higher temperatures) will favor the formation of the more stable "thermodynamic" enolate, which involves deprotonation at the C2 position between the two carbonyls. wikipedia.org

Table of Potential Enolate Alkylation Products

Site of Deprotonation Resulting Enolate Major Alkylation Product (with R-X)
C2 (between carbonyls) Thermodynamic Enolate 2-Acetyl-2-alkyl-4-(propan-2-yl)cyclohexan-1-one
C6 Kinetic Enolate 2-Acetyl-6-alkyl-4-(propan-2-yl)cyclohexan-1-one
Acetyl Methyl Group Kinetic Enolate 2-(1-Alkylacetyl)-4-(propan-2-yl)cyclohexan-1-one

The enolate of this compound can act as a nucleophile, attacking a carbonyl group of another molecule in an aldol addition or condensation reaction. wikipedia.orgmasterorganicchemistry.com

Aldol Reaction: In the presence of a base, the enolate can attack the carbonyl group of another molecule of aldehyde or ketone. If another molecule of this compound acts as the electrophile, a complex self-condensation product can form. More commonly, a "crossed" aldol reaction is performed with a simpler aldehyde or ketone that cannot form an enolate itself (e.g., formaldehyde or benzaldehyde) to prevent a mixture of products. wikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. The highly acidic C2 proton of this compound makes it a suitable substrate for this type of reaction.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it a candidate for intramolecular reactions, leading to the formation of new ring systems.

Intramolecular Aldol Condensation: Under basic conditions, the enolate formed at one position can potentially attack the other carbonyl group within the same molecule. For example, if an enolate is formed at the C6 position, it could attack the acetyl carbonyl carbon. This would lead to the formation of a bicyclic product with a new five-membered ring fused to the original cyclohexane ring. The feasibility of such reactions depends on the thermodynamic stability of the resulting ring system, with 5- and 6-membered rings being the most favored. youtube.com

Annelation Reactions: The molecule can serve as a key building block in Robinson annelation, a process that combines a Michael addition with a subsequent intramolecular aldol condensation to form a new six-membered ring.

Rearrangements: Under specific conditions, derivatives of this compound could undergo rearrangements. For instance, if an α-haloketone derivative were prepared, it could potentially undergo a Favorskii rearrangement upon treatment with a base to yield a carboxylic acid derivative with a contracted ring system. pearson.com

Research on the cyclocondensation of related 2-acetyl-cyclohexane-1,3-dione derivatives shows their utility in synthesizing complex heterocyclic systems, highlighting the potential for this compound to act as a precursor in the synthesis of polycyclic compounds. researchgate.net

Intramolecular Cyclization Pathways Leading to Fused or Spiro Systems

The 1,3-dicarbonyl motif in this compound provides a versatile platform for intramolecular cyclization reactions, potentially leading to the formation of bicyclic fused or spiro systems. These reactions are typically initiated by the formation of an enolate at the C2 position, which can then act as a nucleophile.

One plausible pathway is an intramolecular aldol-type reaction . If a suitable electrophilic center can be generated elsewhere in the molecule, for instance through functionalization of the isopropyl group or the cyclohexane ring, the C2-enolate could attack this center to form a new ring. The regioselectivity and stereoselectivity of such a cyclization would be heavily influenced by the conformational preferences of the cyclohexane ring and the transition state energies of the possible cyclization modes.

Another avenue for cyclization involves radical-mediated pathways . Single-electron oxidation of the enol tautomer can generate a radical intermediate. nih.govbeilstein-journals.org This radical can then undergo intramolecular addition to a suitably positioned double bond, if present, to form a cyclic product. nih.gov Studies on δ-aryl-β-dicarbonyl compounds have shown that oxidants like cerium(IV) ammonium nitrate (CAN) can facilitate such cyclizations to form tetralone derivatives. nih.govbeilstein-journals.org

Furthermore, transition-metal-catalyzed cyclizations represent a powerful method for constructing complex cyclic systems from 1,3-dicarbonyl compounds. researchgate.netpsu.edu Catalysts based on rhodium, iridium, or iron could potentially be employed to achieve novel cyclizations of appropriately functionalized derivatives of this compound. researchgate.netrsc.org

The outcomes of these cyclization reactions are summarized in the table below:

Reaction TypeInitiating SpeciesPotential ProductsKey Influencing Factors
Intramolecular AldolEnolateFused or spiro bicyclic systemsRing conformation, transition state stability
Radical CyclizationRadical intermediateCyclic products via intramolecular additionOxidizing agent, presence of radical acceptor
Transition-Metal-CatalyzedOrganometallic intermediateDiverse carbocyclic and heterocyclic systemsChoice of metal catalyst and ligands

Ring-Opening Reactions and Fragmentation Pathways

The cyclohexane ring of this compound can undergo cleavage through various ring-opening and fragmentation reactions, often initiated by photochemical or mass spectrometric methods.

Photochemical ring-opening is a characteristic reaction of cyclohexanones. uci.edu Upon photoexcitation to the first singlet excited state, cyclohexanone can undergo α-cleavage (Norrish Type I reaction), leading to the formation of a diradical intermediate. uci.edu For this compound, cleavage of the C1-C2 or C1-C6 bond would be possible. Subsequent reactions of the diradical, such as intramolecular hydrogen abstraction or decarbonylation, can lead to a variety of acyclic products. The presence of the acetyl group at C2 may influence the preferred site of initial cleavage.

Under mass spectrometry conditions, this compound would be expected to exhibit characteristic fragmentation pathways. Following ionization, the molecular ion could undergo a series of fragmentations, including:

Loss of the acetyl group as a ketene or an acetyl radical.

Loss of the isopropyl group .

Retro-Diels-Alder reaction if a double bond is introduced into the ring through a prior fragmentation. nih.govresearchgate.net

Cleavage of the cyclohexane ring through various pathways, often initiated by the carbonyl groups.

The study of these fragmentation pathways is crucial for the structural elucidation of this and related compounds by mass spectrometry. nih.govresearchgate.netwvu.edunih.gov

Oxidation and Reduction Pathways

The two carbonyl groups in this compound are susceptible to both oxidation and reduction, leading to a variety of products.

Reduction of the carbonyl groups can be achieved with a range of reducing agents.

Selective reduction of one carbonyl group in the presence of the other can be challenging but may be achieved by using sterically hindered reducing agents or by protecting one of the carbonyls. For instance, reduction with sodium borohydride (NaBH₄) would likely lead to a mixture of diastereomeric diols.

Complete reduction of both carbonyls to the corresponding diol can be accomplished with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The stereochemical outcome of these reductions is dependent on the direction of hydride attack, which is influenced by the steric hindrance imposed by the isopropyl and acetyl groups.

Oxidation of this compound can proceed through several pathways.

Ketones are generally resistant to oxidation under mild conditions. study.comlibretexts.org However, strong oxidizing agents like potassium permanganate or chromic acid can oxidize the molecule, typically leading to the cleavage of the cyclohexane ring and the formation of dicarboxylic acids. study.com

The Baeyer-Villiger oxidation is a notable reaction of ketones where a peroxyacid is used to convert a ketone into an ester. libretexts.org In the case of this compound, this reaction could lead to the formation of a lactone by insertion of an oxygen atom adjacent to one of the carbonyl carbons. The regioselectivity of the oxygen insertion would depend on the migratory aptitude of the adjacent carbon atoms.

A summary of the expected oxidation and reduction products is presented below:

ReactionReagent ExampleExpected Product(s)
Selective ReductionNaBH₄Diastereomeric diols
Complete ReductionLiAlH₄Diastereomeric diols
Strong OxidationKMnO₄Dicarboxylic acids (via ring cleavage)
Baeyer-Villiger OxidationmCPBALactone

Theoretical Mechanistic Investigations

Theoretical and computational methods provide invaluable insights into the reaction mechanisms of complex molecules like this compound. These studies can elucidate the energetics and geometries of reactants, transition states, and products.

Potential Energy Surface Mapping for Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. fiveable.melibretexts.orgyoutube.comyoutube.com For a chemical reaction, the PES can be used to map out the most favorable reaction pathway, known as the minimum energy path. youtube.com

For reactions of this compound, such as intramolecular cyclization or ring-opening, mapping the PES would involve calculating the energy of the system at various points along the reaction coordinate. fiveable.mevisualizeorgchem.com This would allow for the identification of transition states and any intermediate species. fiveable.me For example, in a cyclization reaction, the reaction coordinate could be defined as the distance between the nucleophilic and electrophilic centers. researchgate.net

Transition State Analysis and Reaction Rate Calculations

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. fiveable.meyoutube.come3s-conferences.org It represents an energy barrier that must be overcome for the reaction to occur. fiveable.me

Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of transition states. researchgate.netresearchgate.nete3s-conferences.org For the reactions of this compound, transition state analysis would provide crucial information about the feasibility of different reaction pathways. e3s-conferences.orge3s-conferences.org

The energy difference between the reactants and the transition state is the activation energy (Ea) . fiveable.me This value can be used in conjunction with transition state theory to calculate the theoretical reaction rate constant. By comparing the activation energies of competing reaction pathways, it is possible to predict the major product of a reaction. For instance, in the case of intramolecular cyclization, calculating the activation energies for the formation of different possible ring systems would help in predicting the regioselectivity and stereoselectivity of the reaction. e3s-conferences.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one. Through various NMR techniques, it is possible to determine the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

Similarly, the ¹³C NMR spectrum will provide information on each carbon atom. The carbonyl carbons of the cyclohexanone (B45756) ring and the acetyl group are expected to appear at the most downfield chemical shifts, typically in the range of 200-210 ppm. The remaining carbon signals will correspond to the cyclohexanone ring and the isopropyl group.

Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Acetyl CH₃2.1 - 2.3SingletN/A
Cyclohexanone Ring Protons1.5 - 3.0MultipletsVaries
Isopropyl CH1.8 - 2.2Multiplet~7
Isopropyl CH₃0.9 - 1.1Doublet~7

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
C=O (Cyclohexanone)205 - 215
C=O (Acetyl)200 - 210
Cyclohexanone Ring Carbons20 - 60
Isopropyl CH30 - 40
Isopropyl CH₃18 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the cyclohexanone ring and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations between the acetyl protons and the carbonyl carbon of the acetyl group, as well as the C2 of the cyclohexanone ring, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the acetyl and isopropyl groups on the cyclohexanone ring. For example, NOE cross-peaks would indicate whether these substituents are in a cis or trans relationship. mdpi.com

Variable Temperature NMR for Dynamic Processes (e.g., Conformational Interconversion)

The cyclohexanone ring is not planar and can exist in various conformations, most commonly chair and boat forms. youtube.com The substituents can occupy either axial or equatorial positions. At room temperature, the ring may be rapidly inverting between different chair conformations, leading to averaged NMR signals. vu.nlyoutube.com

Variable temperature (VT) NMR studies can be used to study these dynamic processes. By lowering the temperature, the rate of conformational interconversion can be slowed down, and it may be possible to "freeze out" individual conformers. rit.edursc.org This would result in the appearance of separate sets of signals for the axial and equatorial protons, allowing for the determination of the energy barrier for ring inversion and the relative populations of the different conformers. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound is expected to be dominated by the strong absorption bands of the two carbonyl groups. Saturated ketones typically show a strong C=O stretching vibration in the region of 1715 cm⁻¹. libretexts.org The presence of two carbonyl groups in a β-position to each other can lead to vibrational coupling, potentially resulting in two distinct C=O stretching bands or a broadened absorption. blogspot.com The exact positions of these bands can be influenced by the conformation of the molecule and the potential for intramolecular interactions. Other expected absorptions include C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)1700 - 1725Strong
C-H (Alkyl)2850 - 3000Medium to Strong
C-H (Bending)1350 - 1470Medium

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry would provide definitive data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₁H₁₈O₂. HRMS would be used to confirm this composition by measuring the exact mass of its molecular ion ([M]+• for EI or [M+H]⁺ for ESI). This accurate mass measurement is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.

Table 1. Theoretical Accurate Mass Data for this compound
Molecular FormulaIon TypeCalculated Accurate Mass (Da)
C₁₁H₁₈O₂[M]⁺ (Molecular Ion)182.1307
C₁₁H₁₈O₂[M+H]⁺ (Protonated)183.1385
C₁₁H₁₈O₂[M+Na]⁺ (Sodiated)205.1204

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to produce a spectrum of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would be expected to occur at the bonds adjacent to the carbonyl groups (α-cleavage) and at the bulky substituents.

Key expected fragmentation pathways include:

Loss of the acetyl group: Cleavage of the bond between the acetyl group and the cyclohexane (B81311) ring would result in the loss of a CH₃CO• radical (43 Da), leading to a significant fragment ion.

Loss of the propan-2-yl (isopropyl) group: Fission of the C-C bond connecting the isopropyl group to the ring would lead to the loss of a C₃H₇• radical (43 Da).

Ring Cleavage: Cyclohexanone structures are known to undergo characteristic ring-opening fragmentations.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral alkene molecule.

Analysis of the electron ionization mass spectrum of the analogue 2-acetylcyclohexanone (B32800) (C₈H₁₂O₂) shows characteristic fragments corresponding to the loss of functional groups, which supports these predictions. nist.gov

Table 2. Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound (Precursor Ion: [M]⁺•, m/z = 182.13)
Proposed Fragment StructureNeutral LossFragment m/z (Nominal)
[M - CH₃CO]⁺CH₃CO• (Acetyl radical)139
[M - C₃H₇]⁺C₃H₇• (Isopropyl radical)139
[CH₃CO]⁺C₇H₁₁O•43

X-ray Diffraction Crystallography

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure.

Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography would reveal precise bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. For a substituted cyclohexane ring, the chair conformation is the most stable. The bulky acetyl and propan-2-yl substituents will preferentially occupy equatorial positions to minimize steric strain. pressbooks.pub This strain, known as 1,3-diaxial interaction, arises from the repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. quimicaorganica.orglibretexts.org The conformation where both the acetyl and propan-2-yl groups are equatorial would be significantly more stable than conformations where one or both are axial.

Table 3. Predicted Conformational Stability of this compound Isomers
Isomer2-Acetyl Position4-Propan-2-yl PositionPredicted Relative Stability
transEquatorialEquatorialMost Stable
cisEquatorialAxialLess Stable
cisAxialEquatorialLess Stable
transAxialAxialLeast Stable

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the properties of its β-diketone functionality.

β-Diketones exist in a dynamic equilibrium between their diketo and enol tautomers. rsc.org This equilibrium is highly sensitive to the solvent. rsc.org

Keto Form: In the diketo form, the two non-conjugated carbonyl groups would each exhibit a weak absorption band corresponding to a forbidden n→π* transition. This type of transition for simple ketones typically occurs in the 270-300 nm range. masterorganicchemistry.com

Enol Form: The enol form possesses a conjugated π-system (C=C-C=O) and is stabilized by an intramolecular hydrogen bond. This conjugation significantly lowers the energy required for electronic transitions. Consequently, the enol form is expected to display a strong π→π* transition at a longer wavelength, typically above 300 nm. rsc.orgmdpi.com

The UV-Vis spectrum of the parent compound, 2-acetylcyclohexanone, in the NIST database shows a maximum absorption (λmax) around 290 nm, which is characteristic of the enol form's π→π* transition. nist.gov The position and intensity of these absorption bands for this compound would depend on the solvent used and the resulting position of the keto-enol equilibrium.

Table 4. Predicted UV-Vis Absorption Data for Tautomers of this compound
TautomerElectronic TransitionExpected λmax Range (nm)Expected Intensity (Molar Absorptivity, ε)
Diketonen→π270 - 300Weak (ε < 100 M⁻¹cm⁻¹)
Enolπ→π> 290Strong (ε > 10,000 M⁻¹cm⁻¹)

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is dominated by the presence of two carbonyl groups and their ability to form a conjugated enol system. As a β-dicarbonyl compound, it exists in a dynamic equilibrium between its diketo and enol forms. rsc.orgmasterorganicchemistry.com These tautomers possess distinct electronic structures, leading to different absorption characteristics in the ultraviolet-visible (UV-Vis) range.

The diketo form typically exhibits two types of electronic transitions: a weak n→π* transition associated with the carbonyl chromophores at a longer wavelength and a more intense π→π* transition at a shorter wavelength. For simple cyclohexanones, the n→π* transition is observed around 280-300 nm.

The enol tautomer, however, features a more complex and extended system of conjugated π-electrons, which includes the C=C double bond and one of the carbonyl groups, stabilized by an intramolecular hydrogen bond. rsc.org This conjugation significantly lowers the energy required for the π→π* transition, causing a bathochromic (red) shift in its absorption maximum compared to the diketo form. rsc.org The enol form of β-diketones typically shows a strong absorption band in the 290-360 nm region, which can be used to quantify its presence. rsc.org For instance, studies on the closely related 2-acetylcyclohexanone show that the enol form absorbs strongly in the UVA region, while the keto form absorbs in the UVB region. researchgate.net

The presence of the alkyl substituents (acetyl and isopropyl groups) on the cyclohexanone ring can have minor electronic effects, primarily through inductive and hyperconjugative interactions, but the dominant spectral features are governed by the keto-enol tautomerism and the associated conjugation.

Table 1: Typical Electronic Transitions for β-Diketone Tautomers.
TautomerTransition TypeTypical Wavelength (λmax)Description
Diketonen→π~280-300 nmWeak absorption arising from the excitation of a non-bonding electron on the oxygen to an anti-bonding π orbital of the carbonyl group.
Diketoneπ→π&lt;220 nmStrong absorption from the excitation of an electron from a π bonding orbital to a π anti-bonding orbital of the carbonyl group.
Enolπ→π*~290-360 nmStrong absorption due to the extended conjugated system (C=C-C=O). The exact wavelength is sensitive to the solvent.

Spectroscopic Probing of Tautomeric Equilibria in Solution

The equilibrium between the keto and enol forms of this compound in solution is a classic example of tautomerism in β-dicarbonyl compounds and is highly sensitive to the solvent environment. rsc.orgmissouri.edu Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, are powerful tools for studying and quantifying this equilibrium. missouri.edu

The position of the keto-enol equilibrium is strongly influenced by solvent polarity and hydrogen bonding capability. missouri.edumdpi.com

In nonpolar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride), the enol form is generally favored. This is because the enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond, a configuration that is not disrupted by solvent competition. rsc.org

In polar, protic solvents (e.g., water, alcohols), the diketo form becomes more prevalent. rsc.org These solvents can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the internal hydrogen bond of the enol, while preferentially solvating the more polar diketo tautomer. masterorganicchemistry.commissouri.edu

Studies on 2-acetylcyclohexanone (ACHE), a structural analog, have demonstrated this solvent dependency. In aprotic solvents like dioxane, ACHE is almost completely enolized (>95%). researchgate.netacs.orgsigmaaldrich.com In contrast, in aqueous solutions, the enol content is significantly lower, reported to be around 40-43% at equilibrium. researchgate.netacs.orgsigmaaldrich.com This shift is directly observable using UV-Vis spectroscopy, where the intensity of the enol's characteristic absorption band (~295 nm for ACHE in water) changes relative to the solvent composition. acs.org

Proton NMR (¹H NMR) spectroscopy is another definitive method for analyzing the tautomeric mixture. missouri.edu The keto and enol forms are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.com The enol form is characterized by a unique signal for the enolic hydroxyl proton, typically found far downfield (δ > 10 ppm) due to the strong intramolecular hydrogen bond. By integrating the signals corresponding to each tautomer, their relative concentrations can be accurately determined. mdpi.com

Table 2: Solvent Effect on the Percentage of Enol Tautomer for 2-Acetylcyclohexanone (a model compound).
SolventSolvent TypeApproximate Enol Content (%)
DioxaneAprotic~95-100% researchgate.netacs.org
Carbon TetrachlorideAprotic, Nonpolar~90% masterorganicchemistry.com
AcetonitrileAprotic, Polar~60-70% rsc.org
MethanolProtic, Polar~50% rsc.org
WaterProtic, Polar~40-43% researchgate.netacs.org

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Chiral Derivatives

This compound possesses two stereocenters (at the C2 and C4 positions), meaning it can exist as chiral derivatives (diastereomers and enantiomers). Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for the stereochemical analysis of these molecules. acs.orgcas.cz These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. kud.ac.inCircular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. wikipedia.orglibretexts.org

For chiral cyclohexanone derivatives, the carbonyl group's n→π* electronic transition (around 280-300 nm) is electronically forbidden but magnetically allowed, making it highly sensitive to the chiral environment. This gives rise to a phenomenon known as the Cotton effect , which is an anomalous change in optical rotation (in ORD) and a distinct absorption band (in CD) in the region of the chromophore's absorption. slideshare.net

The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for chiral cyclohexanones based on the spatial arrangement of substituents relative to the carbonyl group. slideshare.net The space around the carbonyl chromophore is divided into eight octants by three perpendicular planes. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution. slideshare.net

By analyzing the ORD and CD spectra of a chiral derivative of this compound, one could:

Determine Absolute Configuration: Comparing the experimentally observed sign of the Cotton effect with the prediction from the Octant Rule allows for the assignment of the absolute configuration of the stereocenters.

Analyze Conformation: The magnitude of the Cotton effect is highly dependent on the conformation of the cyclohexanone ring (e.g., chair, boat, twist-boat). ORD and CD studies can provide valuable information about the preferred conformation of the molecule in solution. acs.orgnih.gov

Therefore, chiroptical spectroscopy serves as a powerful, non-destructive method for elucidating the three-dimensional structure of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of chemical systems. Were such studies to be conducted on 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one, researchers would likely begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure would provide crucial information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, the calculation of vibrational frequencies would be a logical next step. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are invaluable for its experimental identification and characterization. Furthermore, analysis of the vibrational modes can offer insights into the molecule's flexibility and intramolecular motions.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map would also be of significant interest. These properties are crucial for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory, Coupled-Cluster) for High-Accuracy Energetics

For a more precise determination of the molecule's energetic properties, researchers would turn to high-level ab initio methods. Møller–Plesset perturbation theory (MP2, MP3, etc.) and Coupled-Cluster (CC) theory, while computationally more demanding than DFT, offer a higher degree of accuracy for calculating energies, such as the total electronic energy, ionization potential, and electron affinity. These methods would be particularly useful for benchmarking the results obtained from DFT and for studying reaction energies and activation barriers in hypothetical reactions involving this compound.

Basis Set and Functional Selection for Specific Properties

The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A systematic study would be required to identify the optimal combination for predicting different properties of this compound. For instance, Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) could be evaluated in conjunction with various functionals, such as the popular B3LYP or the more modern M06-2X, to find the best balance between computational cost and accuracy for properties like geometry, vibrational frequencies, and electronic energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Exploration of Conformational Landscapes in Solution and Gas Phase

Due to the presence of a flexible cyclohexanone (B45756) ring and rotatable acetyl and isopropyl groups, this compound can exist in multiple conformations. MD simulations would be an ideal tool to explore its conformational landscape in both the gas phase and in various solvents. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers could identify the most populated conformers, the energy barriers between them, and how the solvent influences the conformational equilibrium. This information is crucial for understanding the molecule's behavior in different chemical environments.

Simulation of Reaction Pathways and Solvent Effects

MD simulations can also be employed to investigate the mechanisms of hypothetical reactions involving this compound. By combining MD with quantum mechanics/molecular mechanics (QM/MM) methods, it would be possible to simulate reaction pathways and calculate free energy profiles. Furthermore, explicit solvent models in MD simulations would allow for a detailed investigation of how solvent molecules participate in and influence the reaction, providing a more realistic picture of the chemical process in solution.

Spectroscopic Property Prediction

This section would typically detail the use of computational methods to predict the spectroscopic characteristics of this compound. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's structure and electronic properties.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO, IGLO)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for confirming molecular structures. Methods like Gauge-Including Atomic Orbital (GIAO) and Individual Gauge for Localized Orbitals (IGLO) are employed to compute the magnetic shielding tensors of nuclei within a molecule. researchgate.net These computed values are then converted into chemical shifts, which can be compared with experimental data. rug.nlresearchgate.net A data table in this section would typically list the calculated ¹H and ¹³C chemical shifts for each unique atom in this compound. illinois.eduresearchgate.net

Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies and intensities of the vibrational modes. The resulting simulated spectra provide a theoretical fingerprint of the molecule, aiding in the identification of functional groups and the interpretation of experimental vibrational spectra. A table would present the calculated vibrational frequencies, their corresponding intensities, and the assignment of the vibrational mode (e.g., C=O stretch, C-H bend).

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This analysis calculates the energies of electronic transitions from the ground state to various excited states. psu.educhemrxiv.orgnih.gov The results, often presented as a simulated spectrum, show the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net A data table would list the calculated λmax values, oscillator strengths, and the nature of the electronic transitions (e.g., n → π, π → π).

Electronic Structure Analysis

This section would focus on the electronic characteristics of this compound, providing insights into its reactivity, stability, and bonding.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net Reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from HOMO and LUMO energies, would be presented in a data table to quantify the molecule's reactive nature. imperial.ac.uk

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which can be quantified as second-order perturbation theory energies (E(2)). researchgate.net These energies indicate the strength of hyperconjugative interactions and are crucial for understanding molecular stability. A data table in this section would list the significant donor-acceptor interactions, the corresponding E(2) values, and the types of orbitals involved (e.g., σ, π, lone pairs). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density and charge distribution of a molecule. It helps in predicting regions susceptible to electrophilic and nucleophilic attack, thereby providing insights into a molecule's reactivity and intermolecular interactions. The map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

Despite the utility of MEP mapping in understanding chemical reactivity, a specific MEP map for this compound has not been published in peer-reviewed literature. General studies on substituted cyclohexanones and other organic molecules demonstrate the methodology, but the specific electronic landscape of this compound remains uncharacterized.

Future Directions and Emerging Research Areas

Development of Stereocontrolled and Asymmetric Synthetic Methodologies

The synthesis of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one presents a significant challenge in stereocontrol, as it possesses multiple stereocenters. The development of synthetic methodologies that can selectively produce specific stereoisomers is a critical area for future research. Asymmetric synthesis, in particular, is paramount for accessing enantiomerically pure forms of the compound, which is often a prerequisite for applications in pharmacology and materials science.

Future efforts in this domain will likely focus on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Michael additions to a precursor such as 4-(propan-2-yl)cyclohex-2-en-1-one could be a viable strategy. The use of organocatalysts, such as chiral amines or phosphoric acids, as well as transition metal complexes with chiral ligands, could facilitate the enantioselective formation of one of the stereocenters. Subsequent diastereoselective reactions would then be required to establish the remaining stereochemistry.

A summary of potential asymmetric catalytic systems that could be explored for the synthesis of chiral cyclohexanone (B45756) derivatives is presented below:

Catalyst TypeChiral Ligand/MotifTarget ReactionPotential Outcome
OrganocatalystProline-derived aminesAsymmetric Michael AdditionHigh enantioselectivity
Transition MetalBINAP, SalenAsymmetric HydrogenationControl of ring stereocenters
Chiral Phosphoric AcidSPINOL-derivedEnantioselective Aldol ReactionFormation of the acetyl group with stereocontrol

Research in this area will not only provide access to the specific stereoisomers of this compound but also contribute to the broader field of asymmetric synthesis of complex cyclic molecules.

In-depth Exploration of Reaction Mechanisms under Non-Standard Conditions

The study of chemical reactions under non-standard conditions, such as in flow reactors, under microwave irradiation, or using mechanochemistry, can offer significant advantages in terms of reaction rates, yields, and selectivity. Future research should explore the behavior of this compound and its synthetic intermediates under such conditions.

Flow chemistry, for example, allows for precise control over reaction parameters and can enable the safe use of hazardous reagents or intermediates. The synthesis of this compound in a continuous flow system could lead to improved efficiency and scalability. Microwave-assisted synthesis could accelerate reaction times for key steps, such as alkylations or condensations.

Investigating the reaction mechanisms under these conditions will be crucial for optimizing synthetic routes. This will involve a combination of experimental studies, including kinetic analysis and in-situ spectroscopic monitoring, and computational modeling to understand the underlying principles governing reactivity.

Integration of Machine Learning and AI in Synthetic Design and Prediction

FeatureTraditional ApproachAI-Driven Approach
Route DesignBased on established reactions and chemist's intuitionData-driven, can suggest novel pathways
OptimizationIterative, often time-consumingCan predict optimal conditions based on existing data
ScalabilityCan be challenging to predict scale-up issuesModels can be trained to account for scalability factors

Investigation of Solid-State Reactivity and Transformations

The study of chemical reactions in the solid state is a burgeoning field that can lead to unique reactivity and the formation of novel crystalline materials. Future research could explore the solid-state transformations of this compound and its derivatives. This could involve photochemical reactions in the crystalline phase, solid-gas reactions, or thermally induced phase transitions and reactions.

Understanding the crystal packing and intermolecular interactions of this compound will be fundamental to this research. Techniques such as single-crystal X-ray diffraction will be essential for elucidating the solid-state structure and how it influences reactivity. This line of inquiry could lead to the discovery of new polymorphs with distinct physical properties or the development of solvent-free synthetic methodologies.

Expansion of Applications in Functional Materials and Chemical Biology

The structural features of this compound, including its ketone functionalities and chiral centers, make it an interesting candidate for applications in functional materials and chemical biology. Future research should aim to explore these potential applications.

In materials science, derivatives of this compound could be investigated as building blocks for liquid crystals, chiral polymers, or as components of stimuli-responsive materials. The presence of the acetyl and ketone groups provides handles for further chemical modification and polymerization.

In the realm of chemical biology, the cyclohexanone scaffold is found in many biologically active molecules. semanticscholar.org Investigating the biological properties of the different stereoisomers of this compound could lead to the discovery of new therapeutic agents. For example, it could be screened for activity as an enzyme inhibitor or a receptor agonist/antagonist. The development of chemical probes based on this scaffold could also be a fruitful area of research for studying biological processes.

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